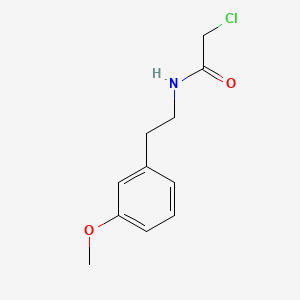











|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][NH2:11])[CH:6]=[CH:7][CH:8]=1.[Cl:12][CH2:13][C:14](Cl)=[O:15]>C(Cl)Cl>[Cl:12][CH2:13][C:14]([NH:11][CH2:10][CH2:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:15]
|


|
Name
|
amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(C=CC1)CCN
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
TEA
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at −60° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled in an IPA/dry ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
reached −60° C.
|
|
Type
|
CUSTOM
|
|
Details
|
the temperature below −60° C
|
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then warmed to −20° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered over GF
|
|
Type
|
FILTRATION
|
|
Details
|
filter paper
|
|
Type
|
CUSTOM
|
|
Details
|
to remove some of the TEA —HCl salt
|
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was warmed the rest of the way to rt
|
|
Type
|
CUSTOM
|
|
Details
|
transferred to a separatory funnel
|
|
Type
|
WASH
|
|
Details
|
where it was washed with 1 N HCl (2×) and brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over MgSO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a dark purple solid
|
|
Type
|
CUSTOM
|
|
Details
|
This crude product was directly used in the next step without further purification
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClCC(=O)NCCC1=CC(=CC=C1)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |